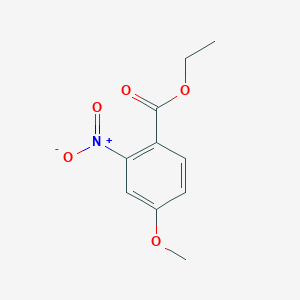

Ethyl 4-methoxy-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(15-2)6-9(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOZJLFMEMBMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356564 | |

| Record name | ethyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-13-5 | |

| Record name | ethyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methoxy-2-nitrobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methoxy-2-nitrobenzoate is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring an ester, a methoxy group, and a nitro group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a unique electronic environment that influences the reactivity of the aromatic ring and the ester functionality. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust technical resource.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and use in synthetic protocols. The table below summarizes the available and estimated properties for the target compound, along with data for the related precursor, 4-methoxy-2-nitrobenzoic acid, for comparative purposes.

| Property | Value (this compound) | Value (4-Methoxy-2-nitrobenzoic Acid) | Source |

| Molecular Formula | C₁₀H₁₁NO₅ | C₈H₇NO₅ | - |

| Molecular Weight | 225.20 g/mol | 197.15 g/mol | - |

| Appearance | Expected to be a crystalline solid | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | Data not available | 198.0 to 202.0 °C | [1] |

| Boiling Point | 348.1 °C at 760 mmHg | Data not available | [2] |

| Density | 1.253 g/cm³ | Data not available | [2] |

| Flash Point | 157.8 °C | Data not available | [2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and have limited solubility in water. | Data not available | Inferred from[3] |

Synthesis and Purification

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methoxy-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.[4] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[5][6]

Diagram of Synthesis Workflow

Caption: Fischer Esterification of 4-methoxy-2-nitrobenzoic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established methods for Fischer esterification.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-nitrobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Spectral Analysis

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on the analysis of its structural components and comparison with related molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

-

Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).

-

Aromatic protons: The substitution pattern on the benzene ring will lead to a complex splitting pattern. We can predict the approximate chemical shifts based on the electronic effects of the substituents. The methoxy group is electron-donating, and the nitro and ester groups are electron-withdrawing. The proton ortho to the methoxy group and meta to the nitro group would be the most shielded, while the proton ortho to the nitro group would be the most deshielded.

-

Methoxy group: A singlet around 3.9-4.0 ppm (3H, -OCH₃).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the ethyl group carbons, and the methoxy carbon. The chemical shifts will be influenced by the electron-donating and electron-withdrawing substituents.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show strong absorption bands characteristic of the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1720-1740 |

| C-O (Ester) | ~1250-1300 |

| N-O (Nitro, asymmetric) | ~1520-1560 |

| N-O (Nitro, symmetric) | ~1345-1385 |

| C-O-C (Aromatic ether) | ~1250 and ~1040 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

Predicted Mass Spectrum

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 225. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the nitro group (-NO₂, m/z = 46).

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[1] However, its functional groups confer specific reactivity that can be exploited in organic synthesis.

-

Hydrolysis of the Ester: The ester group can be hydrolyzed back to the corresponding carboxylic acid (4-methoxy-2-nitrobenzoic acid) under either acidic or basic conditions.[8][9] Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring.[10][11]

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates.[3] A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., with Pd/C and H₂), or metals in acidic media (e.g., Sn/HCl or Fe/HCl).[12][13][14] The resulting ethyl 2-amino-4-methoxybenzoate is a valuable building block for the synthesis of heterocyclic compounds and other complex molecules.

Applications in Drug Development

Aromatic nitro compounds and their derivatives are important intermediates in the pharmaceutical industry.[15] For instance, the reduction of a nitro group to an amine is a common step in the synthesis of active pharmaceutical ingredients (APIs). A closely related compound, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is a key intermediate in the production of the anti-cancer drug Erlotinib.[3] This highlights the potential of this compound as a precursor for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile starting material for the generation of compound libraries for drug screening.

Safety and Handling

-

Potential Hazards: May cause eye, skin, and respiratory tract irritation.[16] Ingestion and inhalation should be avoided. Some nitroaromatic compounds can be toxic.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[1]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet before handling this chemical.

References

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

-

Autechem. (n.d.). Exploring Ethyl 4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzoate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Chegg. (2020). Solved: The hydrolysis of a series of ethyl benzoates. Retrieved from [Link]

-

Blaser, H. U., Steiner, H., & Studer, M. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Accounts of Chemical Research, 42(8), 1164-1174. [Link]

- Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 2-nitrobenzoate. Retrieved from [Link]

-

YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

IOSR Journal. (2020). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Brainly.in. (2023). The base-catalysed hydrolysis of ethyl m-nitrobenzoate is 63.5 times faster than that of the unsubstituted. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 4-nitrobenzoate. Retrieved from [Link]

-

YouTube. (2021). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Ethyl 4-nitrobenzoate NMR. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. innospk.com [innospk.com]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. chembk.com [chembk.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Solved The hydrolysis of a series of ethyl benzoates | Chegg.com [chegg.com]

- 11. brainly.in [brainly.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. biosynth.com [biosynth.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Structural Elucidation and Analytical Characterization of Ethyl 4-methoxy-2-nitrobenzoate

Topic: Structure Elucidation of Ethyl 4-methoxy-2-nitrobenzoate Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

This compound is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of local anesthetics and substituted benzamide derivatives. Precise structural characterization is required not only to confirm identity but to distinguish it from its thermodynamically favored isomer, ethyl 4-methoxy-3-nitrobenzoate.

This guide outlines a definitive, self-validating protocol for the structural elucidation of this molecule. By integrating high-resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and 1D/2D Nuclear Magnetic Resonance (NMR), we establish a rigorous framework for regiochemical assignment.

Synthetic Context & Sample Integrity

The Causality of Structure: To understand the analytical challenge, one must understand the origin of the sample.

-

Direct Nitration Risk: Nitration of ethyl 4-methoxybenzoate typically yields the 3-nitro isomer as the major product due to the cooperative directing effects of the methoxy (ortho/para) and ester (meta) groups.

-

Target Synthesis: The 2-nitro isomer is generally prepared via the esterification of 4-methoxy-2-nitrobenzoic acid, which is synthesized through oxidation of 2-nitro-4-methoxytoluene or specific nucleophilic substitution pathways.

Protocol 1: Sample Preparation for Analysis

-

Solvent Selection: Dissolve 15-20 mg of the sample in 0.6 mL of DMSO-d6 or CDCl3 .

-

Why DMSO-d6? While CDCl3 is standard, DMSO-d6 prevents aggregation and often separates aromatic signals that overlap in chloroform, particularly for nitro-substituted rings.

-

-

Purity Check: Prior to structural elucidation, verify purity >98% via HPLC-UV (254 nm) to ensure minor regioisomers do not complicate integration.

Analytical Workflow

The following workflow ensures a logical progression from functional group confirmation to definitive connectivity.

Figure 1: Step-by-step analytical workflow for structural confirmation.

Spectroscopic Characterization

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and fragmentation pattern.

-

Method: ESI(+) or APCI(+).

-

Expected Data:

-

Molecular Ion [M+H]+: Calculated for C10H11NO5 + H = 226.0715 m/z .

-

Key Fragments:

-

Loss of Ethoxy group (-OEt, 45 Da)

Acylium ion [M-OEt]+. -

Loss of Nitro group (-NO2, 46 Da).

-

-

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: Validate functional groups (Nitro, Ester, Ether). Causality: The nitro group withdraws electron density, shifting the ester carbonyl stretch to higher wavenumbers compared to non-nitrated analogs.

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Notes |

| Ester (C=O) | Stretching | 1720 – 1735 | Strong intensity.[1] |

| Nitro (NO₂) | Asymmetric Stretch | 1530 – 1540 | Diagnostic for aromatic nitro. |

| Nitro (NO₂) | Symmetric Stretch | 1350 – 1360 | Paired with asymmetric peak. |

| Ether (C-O-C) | Stretching | 1250 – 1280 | Aryl-alkyl ether stretch. |

Nuclear Magnetic Resonance (NMR) - The Definitive Step

This is the most critical section. Distinguishing the 2-nitro isomer from the 3-nitro isomer requires analysis of coupling constants (J) and chemical shifts (

3.3.1 1H NMR Assignment (400 MHz, DMSO-d6)

Logic:

-

H6 (Ortho to Ester): The most deshielded proton due to the anisotropic effect of the carbonyl group.

-

H3 (Ortho to Nitro, Ortho to Methoxy): Deshielded by NO2 but shielded by OMe.

-

H5 (Meta to Nitro, Ortho to Methoxy): The most shielded aromatic proton.

Table: Predicted 1H NMR Data

| Position | Shift ( | Multiplicity | Coupling (Hz) | Assignment Logic |

| H6 | 7.85 – 7.95 | Doublet (d) | Ortho to Ester (EWG). | |

| H3 | 7.50 – 7.60 | Doublet (d) | Between NO2 and OMe. Meta coupled to H5. | |

| H5 | 7.20 – 7.30 | dd | Ortho to OMe (EDG), Meta to NO2. | |

| -OCH3 | 3.85 – 3.90 | Singlet (s) | - | Characteristic methoxy. |

| -CH2- | 4.30 – 4.40 | Quartet (q) | Ethyl ester methylene. | |

| -CH3 | 1.30 – 1.35 | Triplet (t) | Ethyl ester methyl. |

Critical Distinction (2-Nitro vs. 3-Nitro):

-

2-Nitro Isomer: H3 is a doublet (

Hz). H6 is a doublet ( -

3-Nitro Isomer: The proton at position 2 (between Ester and Nitro) would appear as a singlet (or small doublet) at a very downfield shift (> 8.4 ppm ) due to the synergistic deshielding of two EWGs. Absence of a proton >8.0 ppm strongly supports the 2-nitro structure.

3.3.2 2D NMR Connectivity (HMBC)

To prove the regiochemistry unequivocally, Heteronuclear Multiple Bond Correlation (HMBC) is used.

Key Correlations:

-

H6

C=O (Ester): Confirms H6 is ortho to the ester. -

H3

C-NO2 (C2) and C-OMe (C4): Confirms H3 is flanked by these groups. -

OCH3

C4: Confirms the position of the methoxy group.

Figure 2: HMBC Connectivity Map. Arrows indicate observed long-range correlations (Proton to Carbon).

Quality Control & Impurity Profiling

In drug development, the 3-nitro isomer is a likely impurity if the synthesis involved non-selective nitration.

Detection Protocol:

-

Focus on the 8.4 – 8.6 ppm region in 1H NMR.

-

Any singlet/doublet (

Hz) in this region indicates the presence of the 3-nitro isomer (proton between Ester and Nitro). -

Limit of Quantitation (LOQ): By increasing the number of scans (NS=64 or 128), NMR can detect this impurity down to ~0.5%.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Royal Society of Chemistry. (2014).[2][3] Data for substituted benzoates and nitro-compounds. (General spectral data for nitrobenzoate analogs).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for this compound.

- Parella, T. (2006). HMBC and HSQC: Methods for Molecular Structure Elucidation. Magnetic Resonance in Chemistry.

Sources

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of Ethyl 4-methoxy-2-nitrobenzoate

Executive Summary

Ethyl 4-methoxy-2-nitrobenzoate (CAS: 13324-13-5) is a critical intermediate in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), a class of DNA-interactive antitumor antibiotics. Its structural integrity is defined by the specific ortho relationship between the nitro and ester functionalities, which facilitates subsequent reductive cyclization.

This technical guide provides a definitive spectroscopic profile for the compound, distinguishing it from its isomer (ethyl 4-methoxy-3-nitrobenzoate) which is the thermodynamic product of direct nitration. Correct identification is paramount, as the 2-nitro isomer requires a specific oxidative synthesis route to ensure regiochemical purity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 13324-13-5 |

| Molecular Formula | C |

| Molecular Weight | 225.20 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 98–100 °C (Lit.)[1] |

| Solubility | Soluble in CHCl |

Synthesis & Preparation Protocol

To ensure the analyte matches the spectroscopic data provided, the compound must be synthesized via the Oxidation-Esterification route. Direct nitration of ethyl 4-methoxybenzoate yields the 3-nitro isomer due to the directing effects of the methoxy (o,p-director) and ester (m-director) groups.

Validated Synthesis Workflow

-

Precursor Selection: Start with 4-methoxy-2-nitrotoluene (or 4-methyl-3-nitroanisole).

-

Oxidation: Reflux with KMnO

to yield 4-methoxy-2-nitrobenzoic acid (CAS 33844-21-2). -

Esterification: Acid-catalyzed esterification with ethanol.

Reaction Scheme Diagram

Figure 1: Regioselective synthesis pathway avoiding the formation of the 3-nitro isomer.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][9]

The

Solvent: CDCl

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H6 | 7.92 | Doublet (d) | 1H | 8.8 | Ortho to Ester (Deshielded) |

| H3 | 7.55 | Doublet (d) | 1H | 2.6 | Ortho to NO |

| H5 | 7.12 | Doublet of Doublets (dd) | 1H | 8.8, 2.6 | Ortho to OMe, Meta to NO |

| OCH | 4.35 | Quartet (q) | 2H | 7.1 | Ethyl Ester Methylene |

| OCH | 3.91 | Singlet (s) | 3H | - | Methoxy Group |

| CH | 1.36 | Triplet (t) | 3H | 7.1 | Ethyl Ester Methyl |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control checkpoint. The absence of a broad OH stretch (3300–2500 cm

| Functional Group | Wavenumber ( | Mode | Diagnostic Value |

| Ester C=O | 1725 – 1735 | Stretching | Strong intensity; confirms ester formation. |

| Nitro (Asym) | 1530 – 1540 | Stretching | Characteristic of aromatic nitro compounds. |

| Nitro (Sym) | 1350 – 1360 | Stretching | Paired with asym stretch for confirmation. |

| C–O (Ester) | 1275 – 1285 | Stretching | "C-O-C" stretch of the ester linkage. |

| C–O (Ether) | 1020 – 1040 | Stretching | Methoxy group attached to the ring. |

| Aromatic C-H | 3050 – 3100 | Stretching | Weak bands above 3000 cm |

Mass Spectrometry (MS)[4]

Method: Electron Ionization (EI), 70 eV.

The fragmentation pattern is dominated by the stability of the acylium ion and the loss of the nitro group.

| m/z | Ion Identity | Fragmentation Pathway |

| 225 | [M] | Molecular Ion (Weak to Moderate). |

| 196 | [M – Et] | Loss of Ethyl radical (29 Da). |

| 180 | [M – OEt] | Base Peak . Acylium ion formation (Loss of 45 Da). |

| 150 | [M – OEt – NO] | Loss of NO from the acylium ion. |

| 134 | [M – OEt – NO | Loss of Nitro group from acylium ion. |

| 122 | [M – OEt – NO – CO] | Ring contraction/degradation. |

MS Fragmentation Logic Diagram

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) MS.

Analytical Quality Control

To validate the purity of this compound for use in pharmaceutical applications:

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Detection: UV at 254 nm.

-

-

Regioisomer Check: The

H NMR coupling constant of H6 (

References

-

Royal Society of Chemistry. (2014). Supporting Information: Synthesis of substituted (2-nitrophenyl)methanols from 4-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). Ethyl 2-nitrobenzoate Infrared Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Kamal, A., et al. (2004). Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines.[3][4][1][2] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for PBD synthesis intermediates).

Sources

Technical Whitepaper: Advanced Purity Profiling of Ethyl 4-methoxy-2-nitrobenzoate

Executive Summary

Ethyl 4-methoxy-2-nitrobenzoate (EMNB) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and various indole derivatives. Its purity is a Critical Quality Attribute (CQA) because impurities introduced at this stage—specifically the hydrolyzed free acid or regioisomers—can propagate through subsequent reduction and cyclization steps, leading to genotoxic impurities or reduced API yield.

This guide moves beyond generic "purity testing" to provide a mechanism-based analytical strategy. We focus on Reverse-Phase HPLC (RP-HPLC) for related substances and Headspace GC (HS-GC) for residual solvents, grounded in the specific physicochemical properties of the nitro-alkoxy-benzoate scaffold.

Part 1: Chemical Context & Impurity Landscape

To design a robust assay, one must understand the "birth and death" of the molecule. EMNB is typically synthesized via Fischer esterification of 4-methoxy-2-nitrobenzoic acid or nitration of ethyl 4-methoxybenzoate. Each route fingerprints the material with specific impurities.[1]

The Impurity Origin Map

-

Impurity A (Precursor/Degradant): 4-Methoxy-2-nitrobenzoic acid.

-

Origin: Unreacted starting material or moisture-induced hydrolysis.

-

Behavior: Highly polar, acidic (pKa ~3.5). Elutes near the void volume in neutral pH; requires acidic mobile phase for retention.

-

-

Impurity B (Regioisomer): Ethyl 3-nitro-4-methoxybenzoate.

-

Origin: If the synthesis involved nitration of the ester, this isomer forms due to directing group competition.

-

Behavior: Very similar hydrophobicity to EMNB. Critical separation challenge.

-

-

Impurity C (Process Solvent): Ethanol.[2][3][4][5]

-

Origin: Esterification solvent.[6]

-

Behavior: Volatile; invisible to UV at 254 nm. Requires GC.

-

Visualization: Synthesis & Impurity Pathways

The following diagram maps the chemical genesis of impurities to guide analytical method selection.

Figure 1: Chemical genesis of impurities.[1] Red nodes indicate species requiring strict control due to downstream reactivity.

Part 2: Primary Purity Assay (RP-HPLC)

The nitro group is strongly electron-withdrawing, while the methoxy group is electron-donating. This "push-pull" electronic system creates a distinct UV absorption profile and moderate polarity.

Method Causality & Selection

-

Column Choice: A C18 (Octadecyl) stationary phase is standard. However, due to the potential for the free acid impurity (Impurity A), a column capable of handling 100% aqueous start or high acid loads is preferred to prevent phase collapse.

-

Mobile Phase Modifier: Phosphoric acid (0.1%) is superior to Formic acid for UV detection at low wavelengths (210-220 nm) if higher sensitivity is needed, though Formic is required for LC-MS compatibility. We utilize an acidic pH (~2.5) to suppress the ionization of Impurity A, forcing it to protonate and retain on the column rather than eluting in the void.

Standard Operating Procedure (SOP)

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse or equiv) | Balances resolution of isomers with run time. |

| Mobile Phase A | 0.1% H₃PO₄ in Water | Suppresses acid ionization; improves peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks for nitro-aromatics better than MeOH. |

| Flow Rate | 1.0 - 1.2 mL/min | Standard backpressure optimization. |

| Detection | UV @ 254 nm | Max absorption for nitro-benzene ring. |

| Gradient | 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B | Shallow gradient to separate potential isomers. |

| Temperature | 30°C | Ensures retention time reproducibility. |

System Suitability Criteria (Self-Validating)

Before releasing data, the system must pass these checks:

-

Resolution (Rs): > 2.0 between Impurity A (Acid) and EMNB (Ester).

-

Tailing Factor (T): < 1.5 for the main peak (Nitro groups can cause tailing on active silanols; this confirms column health).

-

Precision: RSD < 1.0% for 5 replicate injections of the standard.

Part 3: Residual Solvent Analysis (HS-GC)

Since EMNB is often recrystallized from ethanol or extracted with toluene/chlorinated solvents, Headspace Gas Chromatography is mandatory. HPLC is insufficient for these volatile species.

Protocol Overview

-

Technique: Static Headspace GC with FID detection.

-

Diluent: DMSO or DMF (EMNB has high solubility in these; they have high boiling points).

-

Column: DB-624 or equivalent (specifically designed for volatile organic compounds).

-

Key Insight: The nitro group is thermally labile at very high temperatures. The headspace oven temperature must be kept below 100°C to prevent in-situ degradation of the sample during the equilibration phase.

Part 4: Integrated Analytical Workflow

This diagram illustrates the decision logic for a researcher characterizing a new batch of EMNB.

Figure 2: Analytical decision matrix for batch release. This logic prevents the carryover of acidic impurities into sensitive downstream coupling reactions.

Part 5: Structural Validation (NMR)

While HPLC confirms purity, NMR confirms identity.

-

1H NMR (DMSO-d6):

-

δ 1.35 (t, 3H): Methyl of the ethyl ester.

-

δ 3.90 (s, 3H): Methoxy group (distinct singlet).

-

δ 4.35 (q, 2H): Methylene of the ethyl ester.

-

δ 7.0 - 8.0 (m, 3H): Aromatic protons. The splitting pattern (d, dd, d) confirms the 1,2,4-substitution pattern, ruling out regioisomers.

-

References

-

SIELC Technologies. (2018).[7] HPLC Method for Analysis of Ethyl 4-nitrobenzoate. (Methodology adapted for methoxy-derivative based on polarity similarities).

-

Ramishvili, T., et al. (2021).[8] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Advances in Chemical Engineering and Science, 11, 251-262. (Provides synthesis context and NMR spectral data).

-

Biosynth. (n.d.). Ethyl 4-nitrobenzoate Product Specifications and Applications. (Reference for impurity profile expectations in nitrobenzoate esters).

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability calculations cited in Part 2.3).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 5. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester - Google Patents [patents.google.com]

- 7. Ethyl 4-nitrobenzoate | SIELC Technologies [sielc.com]

- 8. scirp.org [scirp.org]

Strategic Utilization of Ethyl 4-methoxy-2-nitrobenzoate in High-Value Scaffold Synthesis

Executive Summary & Structural Logic

Ethyl 4-methoxy-2-nitrobenzoate is not merely a reagent; it is a "lynchpin" scaffold in medicinal chemistry.[1] Its value lies in the precise ortho relationship between the nitro group and the ethyl ester, combined with the meta-positioned methoxy handle.[1] This trifecta allows for the rapid construction of Quinazolin-4(3H)-one cores—the foundational pharmacophore for EGFR tyrosine kinase inhibitors (like Gefitinib and Erlotinib) and PARP inhibitors.[1]

As a Senior Application Scientist, I advise viewing this molecule through its Divergent Reactivity Profile :

-

The Nitro Group (C2): A latent nitrogen nucleophile.[1] Upon reduction, it provides the N1 atom of the quinazoline ring.[1]

-

The Ethyl Ester (C1): An electrophilic trap.[1] It serves as the closure point for heterocycle formation or a site for hydrazide functionalization.[1]

-

The Methoxy Group (C4): An electron-donating handle that modulates ring electronics and becomes the C7-position in the final fused heterocycle, a critical site for solubilizing side-chains in drug design.[1]

Critical Reactivity Map

The following diagram illustrates the strategic pathways accessible from this building block. Note the conversion to the 7-methoxyquinazolin-4-one core, a high-value intermediate.[2]

Figure 1: Divergent synthesis pathways. The central reduction to the anthranilate (yellow) is the critical gateway to the quinazoline pharmacophore (green).[1]

Technical Protocol: The Anthranilate Gateway (Reduction)

The reduction of the nitro group to the amine is the most failure-prone step if not controlled.[1] While catalytic hydrogenation (

Protocol A: Chemo-selective Nitro Reduction

Objective: Synthesis of Ethyl 2-amino-4-methoxybenzoate.

Reagents:

-

This compound (1.0 eq)[1]

-

Iron Powder (325 mesh, reduced) (5.0 eq)

-

Ammonium Chloride (

) (5.0 eq)[1] -

Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Slurry Formation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron clumping), suspend the nitrobenzoate in Ethanol/Water.

-

Activation: Add

and heat the mixture to 60°C. -

Iron Addition: Add Iron powder portion-wise over 20 minutes. Causality: Adding iron all at once can cause a violent exotherm and "runaway" reaction.[1]

-

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.

-

The "Sludge" Workup (Critical): Iron oxide sludge is difficult to filter.[1] Filter the hot reaction mixture through a pad of Celite while still hot. Wash the pad with hot ethanol.[1]

-

Why: If the mixture cools, the product precipitates into the iron sludge, leading to massive yield loss.[1]

-

-

Isolation: Concentrate the filtrate. Resuspend in EtOAc, wash with water, dry over

, and evaporate.

Yield Expectation: 85–92% (Off-white solid).[1]

Technical Protocol: Quinazoline Core Construction

This is the high-value transformation. We utilize the Niementowski-type condensation modified for esters.[1]

Protocol B: Cyclization to 7-methoxyquinazolin-4(3H)-one

Objective: Fusing the pyrimidine ring.

Reagents:

-

Ethyl 2-amino-4-methoxybenzoate (from Protocol A)[1]

-

Formamide (Excess, acts as solvent and reagent)[1]

-

Ammonium Acetate (Catalytic, 0.1 eq)[1]

Step-by-Step Methodology:

-

Setup: Mix the amino-ester with 5–10 volumes of Formamide in a pressure tube or round-bottom flask.

-

Thermal Drive: Heat to 140–150°C .

-

Causality: This high temperature is required to drive the formation of the intermediate amidine and the subsequent intramolecular attack of the amide nitrogen on the ester carbonyl.[1]

-

-

Timeline: Stir for 6–12 hours.

-

Quench & Precipitation: Cool the mixture to room temperature. Pour slowly into crushed ice/water.

-

Filtration: The product, 7-methoxyquinazolin-4(3H)-one, is insoluble in water and will precipitate as a beige/brown solid.[1] Filter and wash copiously with water to remove formamide.[1]

Yield Expectation: 75–85%.

Comparative Data: Reduction Methodologies

When selecting a reduction method for this compound, the choice depends on scale and downstream sensitivity.

| Method | Reagents | Yield | Pros | Cons |

| Béchamp | Fe / | 90%+ | Highly selective; tolerates halogens; cheap.[1] | Iron waste generation; difficult filtration on >100g scale.[1] |

| Catalytic | 95% | Cleanest workup (filtration only); quantitative.[1] | Risk of hydrogenolysis if other sensitive groups exist; Pd cost.[1] | |

| Stannous | 80% | Homogeneous reaction; good for small scale.[1] | Toxic tin waste; difficult emulsion during extraction.[1] | |

| Sulfide | 70% | Specific for nitro groups; mild.[1] | "Rotten egg" odor ( |

Advanced Application: The "Gateway" to EGFR Inhibitors[1]

The 7-methoxyquinazolin-4(3H)-one obtained from Protocol B is the structural parent of the Gefitinib class of drugs.[1] To utilize this scaffold for drug development, the C4-carbonyl must be activated.[1]

Activation Protocol (The Chlorination):

-

Reflux 7-methoxyquinazolin-4(3H)-one in

(Phosphorus Oxychloride) with a catalytic amount of DMF.[1] -

Mechanism: The DMF forms a Vilsmeier-Haack type intermediate, converting the C=O to C-Cl.

-

Product: 4-chloro-7-methoxyquinazoline.

-

Utility: This chloride is highly susceptible to

displacement by anilines (e.g., 3-chloro-4-fluoroaniline), creating the core bioactive motif of EGFR inhibitors.[1]

Figure 2: Activation of the quinazoline core towards API synthesis.

References

-

Synthesis of Quinazolin-4(3H)-ones: Venkatesh, P. et al. "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of Gefitinib and Erlotinib hydrochloride."[1] Heterocycles, 2007, 71(1), 39-49.[1][2] (Note: Describes the homologous chemistry for quinazoline construction).

-

Reduction Protocols: Ramishvili, T. et al. "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts."[1][3] Advances in Chemical Engineering and Science, 2021, 11, 251-262.[1][3] [1]

-

Hydrazide Derivatization: Khan, K.M. et al. "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity."[1] Molecules, 2015.[1]

-

Structural Data: "Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate."[1] Acta Crystallographica Section E, 2010.[1] (Provides crystallographic insight into the nitro-benzoate interactions).[1]

Sources

- 1. Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

Discovery and history of Ethyl 4-methoxy-2-nitrobenzoate

An In-Depth Technical Guide to Ethyl 4-methoxy-2-nitrobenzoate: Synthesis, History, and Applications

Abstract

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups on the benzene ring makes it a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive overview of the compound, delving into its historical context, detailing a robust two-step synthesis pathway from commercially available precursors, elucidating the underlying reaction mechanisms, and exploring its applications in modern research and drug development.

Introduction and Historical Context

This compound (CAS No. 31181-79-2) is a niche yet valuable building block in organic synthesis. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its existence is the logical outcome of two of the most fundamental and well-established reactions in organic chemistry: electrophilic aromatic substitution (specifically nitration) and Fischer esterification .

The scientific journey to this compound begins with its precursors:

-

Anisic Acid (4-methoxybenzoic acid): The parent aromatic acid has been known since the 19th century, primarily derived from the oxidation of anethole, a natural product found in anise and fennel. Its chemistry, particularly its susceptibility to electrophilic attack, has been extensively studied.

-

Nitration Chemistry: The nitration of benzene and its derivatives using a mixture of nitric and sulfuric acids was a pivotal development in the mid-19th century, paving the way for the synthesis of countless aromatic compounds, including explosives, dyes, and pharmaceuticals.

-

Fischer Esterification: The acid-catalyzed esterification of carboxylic acids with alcohols, reported by Emil Fischer and Arthur Speier in 1895, provided a direct and reliable method for synthesizing esters, a crucial functional group in both nature and industry.

The synthesis of this compound, therefore, represents the convergence of these classic transformations, likely first prepared as an intermediate in a larger synthetic sequence rather than a target molecule of its own right. Its history is one of enabling chemistry, providing a scaffold for further molecular elaboration.

Synthesis and Mechanistic Analysis

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from 4-methoxybenzoic acid.

Overall Synthesis Workflow

The pathway involves the nitration of the aromatic ring followed by the esterification of the carboxylic acid.

Caption: Two-step synthesis of this compound.

Step 1: Nitration of 4-Methoxybenzoic Acid

Expertise & Causality: The key to this step is controlling the regioselectivity of the nitration. The benzene ring has two substituents with competing directing effects:

-

Methoxy Group (-OCH₃): A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance.

-

Carboxylic Acid Group (-COOH): A deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The strongly activating -OCH₃ group dominates the directing effects. Since the para position is already occupied, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the methoxy group (C2 and C6). This results in the desired product, 4-methoxy-2-nitrobenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 4-methoxybenzoic acid (1.0 eq) to concentrated sulfuric acid (H₂SO₄). Stir until all solids are dissolved.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid in a separate cooled flask.

-

Addition: Add the nitrating mixture dropwise to the solution of 4-methoxybenzoic acid, ensuring the internal temperature does not exceed 10 °C. The use of a dropping funnel is recommended.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude 4-methoxy-2-nitrobenzoic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Fischer Esterification of 4-methoxy-2-nitrobenzoic Acid

Expertise & Causality: This reaction is a classic acid-catalyzed nucleophilic acyl substitution.[1][2] The carboxylic acid is protonated by the catalytic sulfuric acid, which greatly increases the electrophilicity of the carbonyl carbon. Ethanol, acting as a weak nucleophile, can then attack the activated carbonyl. The reaction is an equilibrium process.[3] To drive the equilibrium towards the product (the ester), a large excess of the alcohol (ethanol) is used as the solvent, and the water formed during the reaction can be removed.[2]

Mechanism Diagram:

Caption: Mechanism of Fischer Esterification.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-methoxy-2-nitrobenzoic acid (1.0 eq), a large excess of absolute ethanol (e.g., 10-20 eq, serving as both reagent and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[3]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.[4] The reaction should be stirred continuously.

-

Workup: After cooling to room temperature, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, add water to dissolve it. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization.

Physicochemical Properties

The key properties of the final compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 31181-79-2 |

| Molecular Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 g/mol |

| Appearance | Typically a yellow or off-white solid |

| Melting Point | Approx. 54-58 °C (Varies with purity) |

| Solubility | Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, methanol); sparingly soluble in water. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the distinct reactivity of its functional groups:

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline derivative can participate in a wide range of coupling reactions to build complex molecular architectures.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed back to a carboxylic acid under basic conditions (saponification), which is useful if the ester was initially used as a protecting group for the acid.

-

Building Block for Heterocycles: The 1,2-amino-carboxy substitution pattern (after nitro reduction) is a classic precursor for the synthesis of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.

A notable example of a structurally similar compound is Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, which serves as a critical intermediate in the synthesis of Erlotinib, an important EGFR inhibitor used in cancer therapy.[5] This highlights the role of such nitrobenzoate esters as key precursors in the production of high-value active pharmaceutical ingredients (APIs).[5][6] The reduction of the nitro group to an amine is a key step in the synthesis of Erlotinib.[5] Similarly, other nitrobenzoate esters are used as semi-products in the chemical-pharmaceutical industry for producing local anesthetics.[7][8]

Conclusion

This compound is a testament to the power of fundamental organic reactions. While its own history is interwoven with the broader development of synthetic chemistry, its modern role is clear and significant. As a readily prepared, multi-functionalized aromatic building block, it provides chemists and drug development professionals with a reliable starting point for constructing complex molecules. The strategic placement of its reactive handles allows for sequential, controlled modifications, making it an enabling tool in the quest for novel therapeutics and advanced materials.

References

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

- Bayer Aktiengesellschaft. (1992). U.S. Patent No. 5,087,725. Washington, DC: U.S.

-

Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. ChemLab. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

-

Exploring Ethyl 4,5-Bis(2-Methoxyethoxy)-2-Nitrobenzoate: A Key Pharmaceutical Intermediate. (n.d.). LookChem. [Link]

-

National Council of Educational Research and Training. (Reprint 2025-26). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II Textbook for Class XII. [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. [Link]

- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scirp.org [scirp.org]

- 8. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

Strategic Sourcing and Technical Utilization of Ethyl 4-methoxy-2-nitrobenzoate

Topic: Commercial Suppliers and Technical Validation of Ethyl 4-methoxy-2-nitrobenzoate Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, Process Development Scientists, and Procurement Managers.

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate sourcing, This compound (CAS 13324-13-5) represents a critical scaffold for the synthesis of nitrogen-containing heterocycles, particularly quinazolines and indoles used in kinase inhibitor development.[1]

This guide moves beyond simple vendor listing. It provides a technical framework for evaluating supplier quality, validating compound identity, and understanding the synthetic utility of this nitro-aromatic ester. We analyze the "Buy vs. Make" decision matrix, highlighting why purchasing high-purity research grades is often superior to in-house nitration due to regioselectivity challenges and safety protocols.

Chemical Profile & Identity

Before engaging suppliers, the technical team must establish a rigid identity profile to filter out structurally similar impurities (e.g., the 3-nitro isomer or the hydrolyzed acid).

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 13324-13-5 |

| Molecular Formula | |

| Molecular Weight | 225.20 g/mol |

| SMILES | CCOC(=O)C1=C(C=C(OC)C=C1)[O-] |

| Appearance | Yellow to pale-orange crystalline solid |

| Melting Point | 98-102°C (Typical range; varies by polymorph/purity) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

Critical Structural Note: Ensure the nitro group is at the 2-position . The 3-nitro isomer is a common impurity in lower-grade synthesis batches derived from direct nitration of anisic acid esters.[1]

Commercial Supplier Landscape

Sourcing strategies should be tiered based on the development stage: Discovery (Gram-scale) vs. Process Development (Kilo-scale) .

Tier 1: Validated Research Suppliers (High Trust / High Cost)

Best for: Analytical standards, initial biological screening, and GLP synthesis.

| Supplier | Catalog / SKU | Purity Grade | Pack Sizes | Notes |

| Sigma-Aldrich (Merck) | Search CAS 13324-13-5 | ≥97% (HPLC) | 1g, 5g | Gold standard for CoA reliability.[1] Includes trace metal analysis. |

| Toronto Research Chemicals (TRC) | E925150 | >98% | 250mg - 1g | Specializes in complex aromatics; provides detailed NMR/MS data.[1] |

| Biosynth | FE37379 (Check CAS) | 98% | Custom | Good for bridging the gap between gram and kilo scale.[1] |

Tier 2: Bulk & Building Block Specialists (Cost-Effective)

Best for: Scale-up synthesis, non-GLP optimization.

| Supplier | Reliability Score | Purity Grade | Notes |

| BLD Pharm | High | 97%+ | Excellent stock availability in Shanghai/USA warehouses.[1] Fast shipping. |

| Combi-Blocks | High | 98% | Often provides the most competitive pricing for >10g quantities.[1] |

| Angene Chemical | Moderate | 95-97% | Good for bulk, but requires rigorous in-house re-validation (recrystallization).[1] |

Quality Assurance & Validation Protocol

Trustworthiness Directive: Never rely solely on the vendor's Certificate of Analysis (CoA) for critical path synthesis. Implement this self-validating protocol upon receipt.

Step 1: Identity Confirmation ( H-NMR)

The aromatic region is diagnostic. You must observe the specific splitting pattern of the 1,2,4-substituted ring.

-

Solvent:

or -

Key Signals:

- ~7.0-7.2 ppm (dd): Protons adjacent to the methoxy group.

- ~7.8-8.0 ppm (d): Proton adjacent to the nitro group (deshielded).

-

~3.9 ppm (s): Methoxy singlet (

- ~4.3 ppm (q) & 1.3 ppm (t): Ethyl ester characteristic signals.

Step 2: Purity Check (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient 10%

90%. -

Detection: 254 nm (aromatic) and 210 nm.

-

Pass Criteria: Single peak >98% area integration. Fail if a peak elutes at Relative Retention Time (RRT) ~0.9 (likely the free acid, 4-methoxy-2-nitrobenzoic acid).[1]

Synthetic Utility & Applications

This compound is a "linchpin" intermediate.[1] Its value lies in the ortho-relationship between the nitro and ester groups, which facilitates reductive cyclization.

Core Workflow: Reductive Cyclization

The most common application is the synthesis of Quinazolin-4(3H)-ones (privileged scaffolds in kinase inhibitors like Gefitinib analogues) or Anthranilic acid derivatives .

Figure 1: The primary synthetic pathway transforming the nitrobenzoate into a bioactive quinazolinone core.[1]

"Buy vs. Make" Analysis

-

Synthesis Risk: Nitration of Ethyl 4-methoxybenzoate yields a mixture of 2-nitro (desired) and 3-nitro (undesired) isomers.[1] Separation requires tedious column chromatography.

-

Recommendation: Buy. Commercial suppliers use optimized industrial nitration-separation trains that are inefficient to replicate on a research scale (<100g).

Safety & Handling

As a nitro-aromatic compound, specific safety protocols are non-negotiable.

-

Thermal Stability: Nitro compounds can be energetic. Avoid heating >150°C without DSC (Differential Scanning Calorimetry) data.

-

Reduction Hazard: The reduction step (e.g., using

) is exothermic. On >10g scale, add the catalyst as a slurry in solvent, not dry powder, to prevent ignition. -

Storage: Store at 2-8°C. Protect from light. Hydrolysis to the acid can occur if stored in humid conditions.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 13324-13-5).[1][2] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217646 (this compound).[1] Retrieved from [1]

-

BLD Pharm. Technical Data Sheet: this compound. Retrieved from [1]

- Chandrika, P. M., et al. "Synthesis and biological activity of novel 4-substituted quinazoline derivatives." Journal of Chemical Sciences 120.3 (2008): 359-368.

Sources

Technical Guide: Cost-Effective Synthesis of Ethyl 4-methoxy-2-nitrobenzoate

This guide details the cost-effective synthesis of Ethyl 4-methoxy-2-nitrobenzoate , a critical intermediate in the synthesis of pyrrolobenzodiazepines (PBDs) and other bioactive heterocyclic compounds.[1]

The synthesis is non-trivial because direct nitration of ethyl 4-methoxybenzoate yields the wrong isomer (the 3-nitro derivative) due to the reinforcing directing effects of the methoxy and ester groups. Therefore, the most chemically sound and cost-effective industrial route involves a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

To achieve the target regiochemistry (2-nitro, 4-methoxy), we must bypass the limitations of Electrophilic Aromatic Substitution (EAS).

-

The Problem with Direct Nitration: Nitration of ethyl 4-methoxybenzoate (or anisic acid) is directed by the strong ortho/para methoxy group and the meta directing ester group. Both influence the incoming electrophile to the 3-position , yielding ethyl 4-methoxy-3-nitrobenzoate.[1]

-

The Solution (

Route): We utilize 4-chloro-2-nitrobenzoic acid as the starting material.[1][2][3] The chlorine atom at the 4-position is activated for nucleophilic displacement by the ortho-carboxyl (or ester) and meta-nitro groups.[1] While the nitro group is meta to the leaving group (usually less ideal for

Selected Pathway

-

Step 1 (

): Conversion of 4-chloro-2-nitrobenzoic acid to 4-methoxy-2-nitrobenzoic acid using sodium methoxide. -

Step 2 (Esterification): Fischer esterification of the acid with ethanol to yield This compound .[1]

Note: Performing esterification first (to Ethyl 4-chloro-2-nitrobenzoate) and then

Experimental Protocol

Phase 1: Synthesis of 4-Methoxy-2-nitrobenzoic Acid

This step replaces the chlorine atom with a methoxy group.[1]

Reagents:

-

4-Chloro-2-nitrobenzoic acid (CAS: 6280-88-2)[1]

-

Sodium Methoxide (NaOMe), 30% solution in Methanol (or solid)

-

Hydrochloric Acid (HCl), conc.

Procedure:

-

Dissolution: In a glass-lined reactor, dissolve 1.0 eq of 4-chloro-2-nitrobenzoic acid in Methanol (5-10 volumes).

-

Activation: Slowly add 2.5 eq of Sodium Methoxide.

-

Mechanistic Insight: The first equivalent deprotonates the carboxylic acid to form the carboxylate salt. The subsequent equivalents drive the

reaction.

-

-

Reaction: Heat the mixture to reflux (65°C) and hold for 8–12 hours. Monitor via HPLC/TLC for the disappearance of the starting chloride.

-

Workup:

-

Isolation: Filter the solid, wash with cold water to remove salts (NaCl), and dry in a vacuum oven at 50°C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Phase 2: Esterification to this compound

This step converts the acid to the final ethyl ester.[1]

Reagents:

-

Ethanol (Absolute, in excess)

-

Sulfuric Acid (

, catalytic) or Thionyl Chloride (

Procedure (Fischer Method):

-

Setup: Charge the reactor with 1.0 eq of 4-methoxy-2-nitrobenzoic acid and 10 volumes of Ethanol.

-

Catalyst Addition: Add 0.5 eq of conc.

dropwise.[1] -

Reflux: Heat to reflux (78°C) for 6–10 hours.

-

Optimization: Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium forward.[1]

-

-

Workup:

-

Crystallization: Dry the organic layer (

), concentrate, and recrystallize from Ethanol/Hexane if necessary.

Expected Yield: 90–95% Final Appearance: Pale yellow crystalline solid.[1]

Process Data & Specifications

| Parameter | Specification | Notes |

| CAS Number | 10222-38-5 (Target) | Acid Precursor: 33844-21-2 |

| Molecular Formula | MW: 225.20 g/mol | |

| Melting Point | 100–102 °C | Distinct from 3-nitro isomer |

| Key Impurity | Mthis compound | Avoided by "Acid First" route |

| Safety Hazard | Nitro compounds | Potential for thermal runaway; avoid dry distillation.[1] |

Reaction Pathway Visualization

The following diagram illustrates the chemical logic, highlighting the critical divergence where direct nitration fails and the

Caption: Logical flow comparing the successful SNAr route (Solid Lines) against the failed direct nitration route (Dashed Lines).

Critical Control Points (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following control points must be verified:

-

SNAr Completion Check (HPLC): Before acidification in Phase 1, sample the reaction mixture. The peak for 4-chloro-2-nitrobenzoic acid must be <1.0%.[1][8] If chlorine persists, add 0.2 eq NaOMe and continue reflux.[1]

-

pH Control: During Phase 1 workup, acidification must reach pH < 2 to fully protonate the carboxylate. If the pH is > 4, the product remains dissolved as a salt, leading to massive yield loss.

-

Transesterification Avoidance: Strictly ensure no Methanol is carried over into Phase 2.[1] The intermediate acid must be dried thoroughly. Presence of methanol during esterification will generate the methyl ester impurity, which is difficult to separate from the ethyl ester.

References

-

Synthesis of 4-methoxy-2-nitrobenzoic acid via SNAr

-

Patent: CN111302945A.[1] "Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid" (Analogous chemistry demonstrating activation of nitro-benzoic acids).

-

-

Regioselectivity of Nitration (Why Direct Nitration Fails)

-

Nucleophilic Substitution on Nitro-Activated Aryl Halides

-

Esterification Protocols

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. quora.com [quora.com]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]

- 6. 4-Methoxy-2-nitrobenzoic acid | 33844-21-2 [chemicalbook.com]

- 7. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. innospk.com [innospk.com]

- 9. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]

- 10. Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze | Studymode [studymode.com]

- 11. Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. Propose mechanisms and show the expected products of the followin... | Study Prep in Pearson+ [pearson.com]

- 13. biosynth.com [biosynth.com]

Methodological & Application

Esterification methods for 4-methoxy-2-nitrobenzoic acid

An Application Guide to the Esterification of 4-Methoxy-2-nitrobenzoic Acid

Introduction

4-Methoxy-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aromatic ring, ortho to the carboxylic acid, presents unique challenges and considerations for its chemical modification. The esterification of this acid is a fundamental transformation, often required to protect the carboxylic acid moiety, enhance solubility, or modify its biological activity.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on three distinct and reliable methods for the esterification of 4-methoxy-2-nitrobenzoic acid. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer a comparative analysis to guide the selection of the most appropriate method based on laboratory scale, substrate sensitivity, and safety infrastructure. The methods covered are the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the highly efficient but hazardous Diazomethane Methylation.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] First described in 1895, it remains one of the most cost-effective methods for producing simple esters, especially on a large scale.[1][3]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[2][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A series of proton transfers follows, leading to the formation of a tetrahedral intermediate.[3][4] Finally, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst.[1][2]

The entire process is reversible.[2][3] To drive the reaction toward the product, the equilibrium must be shifted. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[5][6]

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Synthesis of Methyl 4-methoxy-2-nitrobenzoate

This protocol is adapted from a general procedure for the esterification of substituted nitrobenzoic acids.[7][8]

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol).

-

Reagent Addition: Add methanol (100 mL, a large excess) to the flask. While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise. The addition of acid is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. The crude ester may precipitate as a solid.

-

Neutralization: Carefully neutralize the solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until the cessation of CO₂ evolution (pH > 8). This step removes the acid catalyst and any unreacted carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude mthis compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[9]

Method 2: Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, the Steglich esterification offers a mild and effective alternative.[10] Developed by Wolfgang Steglich in 1978, this method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11]

Principle and Mechanism

The Steglich esterification is a dehydration reaction that proceeds under neutral conditions at room temperature.[11] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[12] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form an even more reactive acylpyridinium species ("active ester"). This step is crucial as it accelerates the reaction and prevents a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[11][12] Finally, the alcohol attacks the acylpyridinium intermediate to form the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, formally taking up a molecule of water to form dicyclohexylurea (DCU), an insoluble byproduct that can often be removed by filtration.[11]

Caption: Mechanism of DMAP-catalyzed Steglich Esterification.

Protocol: Synthesis of Mthis compound

This protocol is based on the general procedure for Steglich esterification.[13]

-

Reaction Setup: To a flame-dried, 100 mL round-bottomed flask under a nitrogen atmosphere, add 4-methoxy-2-nitrobenzoic acid (1.0 g, 5.07 mmol) and anhydrous dichloromethane (DCM, 20 mL).

-

Reagent Addition: Add methanol (0.24 mL, 6.08 mmol, 1.2 equiv) and 4-dimethylaminopyridine (DMAP) (62 mg, 0.51 mmol, 0.1 equiv). Cool the stirred solution to 0°C in an ice bath.

-

Coupling Agent: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.25 g, 6.08 mmol, 1.2 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, keeping the temperature at 0°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU, washing the pad with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure methyl ester.

Method 3: Methylation with Diazomethane (CH₂N₂)

For the specific synthesis of methyl esters, diazomethane offers a rapid, high-yielding, and clean reaction.[14][15][16] The reaction proceeds under very mild conditions, and the only byproduct is nitrogen gas.[17] However, this method must be approached with extreme caution.

Critical Safety Considerations

Diazomethane is highly toxic, carcinogenic, and potentially explosive. [18][19][20] It is a yellow gas that is typically generated and used in situ as an ethereal solution.[14][17]

-

Toxicity: It is a severe irritant to the skin, eyes, and respiratory system and is more toxic than hydrogen cyanide.[19] Long-term exposure can lead to sensitization and asthma-like symptoms.[20]

-

Explosion Hazard: Explosions can be triggered by rough surfaces (e.g., ground-glass joints, scratches in glassware), exposure to bright light, high temperatures, or contact with certain metals.[18][20][21]

-

Required Precautions: All work must be conducted in a certified chemical fume hood behind a blast shield.[20] Use only flame-polished, scratch-free glassware with smooth joints (e.g., Clear-Seal).[20] Wear appropriate personal protective equipment (PPE), including a lab coat, face shield, and double gloves (butyl rubber or neoprene are recommended).[19][21] Never store solutions of diazomethane.[19][20]

Principle and Mechanism

The reaction is a two-step process. First, the carboxylic acid, being acidic, protonates the diazomethane to form a carboxylate anion and a highly unstable methyldiazonium cation.[15][22] In the second step, the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion. This displaces dinitrogen (N₂), an excellent leaving group, to yield the methyl ester.[17][22]

Caption: Mechanism of Methyl Ester formation using Diazomethane.

Protocol: Synthesis of Mthis compound

This protocol assumes the in situ generation of diazomethane from a precursor like Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) in a specialized diazomethane generation apparatus. This procedure should only be attempted by trained personnel with appropriate equipment.

-

Preparation: In a flame-polished receiving flask, dissolve 4-methoxy-2-nitrobenzoic acid (1.0 g, 5.07 mmol) in 20 mL of diethyl ether. Cool the flask in an ice bath (0°C).

-

Diazomethane Generation: Generate an ethereal solution of diazomethane according to established, safe laboratory procedures (e.g., from Diazald® and KOH).

-

Reaction: Slowly distill the yellow ethereal diazomethane solution directly into the stirred solution of the carboxylic acid at 0°C.

-

Monitoring: Continue adding the diazomethane solution portion-wise until the yellow color persists (indicating a slight excess of diazomethane) and gas evolution (N₂) ceases.

-

Quenching: Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears. This step is crucial to neutralize the remaining hazardous reagent.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the ethereal solution over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure. Do not distill to dryness to avoid concentrating any residual diazomethane.

-

Purification: The product is often of high purity, but can be further purified by chromatography if necessary.

Comparative Summary

The choice of esterification method depends heavily on the specific requirements of the synthesis. The table below summarizes the key characteristics of each method.

| Feature | Fischer-Speier Esterification | Steglich Esterification | Diazomethane Methylation |

| Conditions | Strong acid (H₂SO₄), high temp (reflux) | Neutral, room temperature | Mild, 0°C to room temp |

| Key Reagents | Excess alcohol, catalytic strong acid | DCC (or EDC), catalytic DMAP | Diazomethane (in situ) |

| Typical Yield | Good to excellent (equilibrium dependent) | Excellent | Quantitative |

| Byproducts | Water | Dicyclohexylurea (DCU) | Nitrogen gas (N₂) |

| Purification | Extraction, neutralization, chromatography | Filtration of DCU, extraction, chromatography | Simple extraction (often high purity) |

| Safety | Corrosive acid, flammable solvents | DCC is an allergen, toxic solvents | EXTREMELY TOXIC, CARCINOGENIC, EXPLOSIVE |

| Best For | Large-scale, simple, robust esters | Acid/base sensitive substrates, complex molecules | High-purity methyl esters on a small scale |

Decision Workflow for Esterification

Caption: Decision workflow for selecting an esterification method.

Conclusion

The esterification of 4-methoxy-2-nitrobenzoic acid can be successfully achieved through several synthetic routes. The Fischer-Speier method is a robust and economical choice for large-scale synthesis where the substrate's stability is not a concern. For molecules containing acid-labile functional groups or when milder conditions are paramount, the Steglich esterification provides an excellent, high-yielding alternative, albeit at a higher reagent cost and with the need to remove urea byproducts. Finally, for the specific and quantitative preparation of the methyl ester, diazomethane is unparalleled in its efficiency and cleanliness. However, its extreme toxicity and explosive nature restrict its use to laboratories equipped with the necessary safety infrastructure and operated by highly trained personnel. The selection of the optimal method requires a careful evaluation of the desired scale, substrate complexity, and, most importantly, the available safety resources.